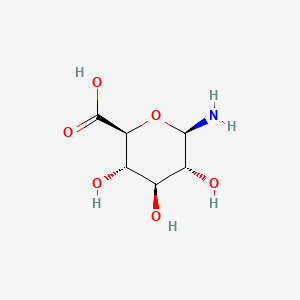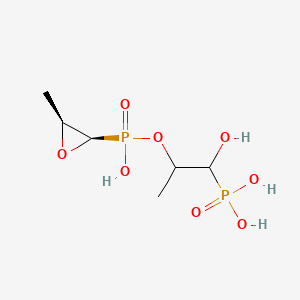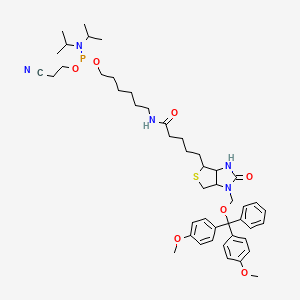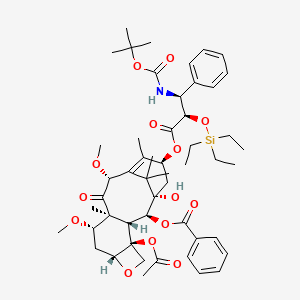
2'-TES-Cabazitaxel (CBZM02)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-TES-Cabazitaxel (CBZM02) is a derivative of cabazitaxel, a chemotherapy drug used primarily for the treatment of metastatic castration-resistant prostate cancer. The compound is known for its enhanced stability and efficacy due to the presence of a triethylsilyl (TES) group, which improves its pharmacokinetic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-TES-Cabazitaxel involves multiple steps, starting from the precursor 10-deacetylbaccatin III. The key steps include the protection of hydroxyl groups, selective acylation, and introduction of the TES group. The reaction conditions typically involve the use of organic solvents like dichloromethane and reagents such as triethylamine and TES chloride .
Industrial Production Methods
Industrial production of 2’-TES-Cabazitaxel follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure the final product meets pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions
2’-TES-Cabazitaxel undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, affecting the compound’s activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in modifying the TES group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 2’-TES-Cabazitaxel, each with distinct pharmacological properties .
Applications De Recherche Scientifique
2’-TES-Cabazitaxel has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Studied for its effects on cellular processes and its potential as a tool in cell biology research.
Medicine: Primarily researched for its anticancer properties, particularly in prostate cancer treatment.
Industry: Utilized in the pharmaceutical industry for the development of new chemotherapeutic agents.
Mécanisme D'action
2’-TES-Cabazitaxel exerts its effects by binding to tubulin and promoting its assembly into microtubules while simultaneously inhibiting their disassembly. This leads to the stabilization of microtubules, resulting in the inhibition of mitotic and interphase cellular functions. The compound targets the beta-tubulin subunit, preventing cell division and leading to cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cabazitaxel: The parent compound, used in chemotherapy.
Docetaxel: Another taxane derivative with similar mechanisms but different pharmacokinetic properties.
Paclitaxel: A widely used chemotherapeutic agent with a similar mechanism of action but different clinical applications.
Uniqueness
2’-TES-Cabazitaxel is unique due to the presence of the TES group, which enhances its stability and efficacy compared to its parent compound, cabazitaxel. This modification allows for better pharmacokinetic properties, making it a more effective chemotherapeutic agent .
Propriétés
Formule moléculaire |
C51H71NO14Si |
|---|---|
Poids moléculaire |
950.2 g/mol |
Nom IUPAC |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1-hydroxy-9,12-dimethoxy-10,14,17,17-tetramethyl-15-[(2R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenyl-2-triethylsilyloxypropanoyl]oxy-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C51H71NO14Si/c1-14-67(15-2,16-3)66-40(38(32-23-19-17-20-24-32)52-46(57)65-47(6,7)8)45(56)62-34-28-51(58)43(63-44(55)33-25-21-18-22-26-33)41-49(11,42(54)39(60-13)37(30(34)4)48(51,9)10)35(59-12)27-36-50(41,29-61-36)64-31(5)53/h17-26,34-36,38-41,43,58H,14-16,27-29H2,1-13H3,(H,52,57)/t34-,35-,36+,38-,39+,40+,41-,43-,49+,50-,51+/m0/s1 |
Clé InChI |
STIJGKTXRCUORT-CEPOORRRSA-N |
SMILES isomérique |
CC[Si](CC)(CC)O[C@H]([C@H](C1=CC=CC=C1)NC(=O)OC(C)(C)C)C(=O)O[C@H]2C[C@]3([C@H]([C@H]4[C@@]([C@H](C[C@@H]5[C@]4(CO5)OC(=O)C)OC)(C(=O)[C@@H](C(=C2C)C3(C)C)OC)C)OC(=O)C6=CC=CC=C6)O |
SMILES canonique |
CC[Si](CC)(CC)OC(C(C1=CC=CC=C1)NC(=O)OC(C)(C)C)C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)OC)(C(=O)C(C(=C2C)C3(C)C)OC)C)OC(=O)C6=CC=CC=C6)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




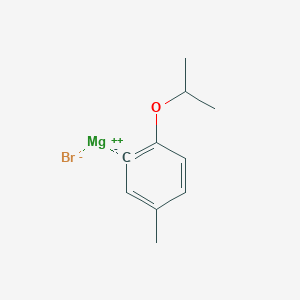

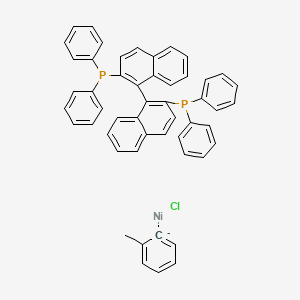
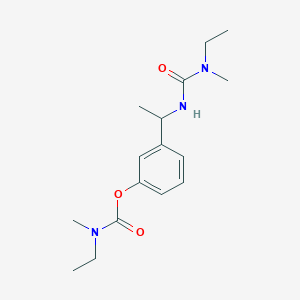

![N-[N'-tert-butyl-N-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]carbamimidoyl]-4-(trifluoromethyl)benzamide](/img/structure/B13440446.png)
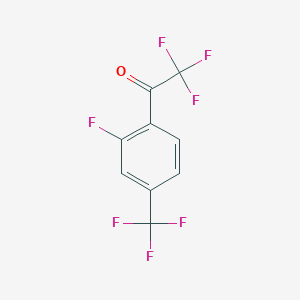
cyclohexa-1,3,5-trien-1-olate](/img/structure/B13440453.png)

